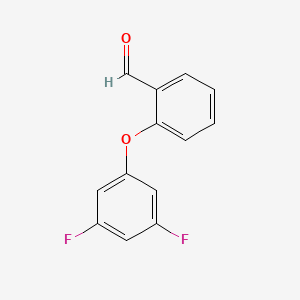

2-(3,5-Difluorophenoxy)benzenecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCGUSLQUIMEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292501 | |

| Record name | 2-(3,5-Difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-01-9 | |

| Record name | 2-(3,5-Difluorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis and Materials Science

The importance of 2-(3,5-Difluorophenoxy)benzenecarbaldehyde in modern chemical research is multifaceted. In organic synthesis, it serves as a versatile building block for the construction of diverse molecular scaffolds. The presence of fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of target molecules, making this compound a valuable precursor in medicinal chemistry and agrochemical research. nbinno.com

While direct applications in materials science are still an area of active exploration, the inherent properties of fluorinated aromatic compounds suggest a promising future. Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and unique surface properties. wikipedia.org The incorporation of the 2-(3,5-difluorophenoxy) moiety into polymer backbones could lead to the development of advanced materials with tailored characteristics.

Overview of Key Structural Features and Functional Group Reactivity

The chemical behavior of 2-(3,5-Difluorophenoxy)benzenecarbaldehyde is dictated by the interplay of its key structural components: the aldehyde functional group and the difluorophenoxy substituent.

Key Structural and Chemical Properties

| Property | Value |

| IUPAC Name | 2-(3,5-difluorophenoxy)benzaldehyde |

| CAS Number | 886361-01-9 |

| Molecular Formula | C₁₃H₈F₂O₂ |

| Molecular Weight | 234.20 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents |

The aldehyde group is a well-established reactive center, readily participating in a wide array of chemical transformations. These include nucleophilic addition reactions, condensations, oxidations, and reductions. The electrophilic nature of the aldehydic carbon makes it susceptible to attack by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The 3,5-difluorophenoxy group exerts a significant electronic influence on the reactivity of the benzaldehyde (B42025) core. The fluorine atoms, being highly electronegative, act as electron-withdrawing groups. This electronic pull can enhance the electrophilicity of the aldehyde carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to non-fluorinated analogues. Furthermore, the steric bulk of the ortho-phenoxy group can introduce regiochemical control in reactions involving the aromatic ring.

Research Trajectories and Academic Objectives for the Compound

Phenoxylation Reactions for Substituted Benzaldehydes

The formation of the diaryl ether linkage in this compound can be achieved through the reaction of a substituted benzaldehyde (B42025) with a fluorinated phenol (B47542). Two primary methods for this transformation are the Williamson ether synthesis and copper-mediated Ullmann-type coupling reactions.

Williamson Ether Synthesis Applications in Fluoroaryl Systems

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. In the context of this compound, this would typically involve the reaction of a 2-halobenzaldehyde with 3,5-difluorophenol (B1294556) in the presence of a base.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenoxide, generated by deprotonating the phenol with a suitable base, acts as the nucleophile, attacking the electron-deficient aromatic ring of the benzaldehyde derivative at the carbon bearing the halogen. The presence of an electron-withdrawing aldehyde group ortho to the halogen can activate the ring towards nucleophilic attack. However, the reactivity of aryl halides in SNAr reactions is generally lower than that of alkyl halides and is highly dependent on the nature of the halogen and the presence of activating groups.

Key parameters for a successful Williamson ether synthesis in this system include the choice of base, solvent, and reaction temperature. A variety of bases can be employed, with common choices being potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs2CO3). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) often being favored as they can solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide anion.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Aryl Halide | 2-Fluorobenzaldehyde, 2-Chlorobenzaldehyde | Fluorine is generally the most activating leaving group for SNAr. |

| Phenol | 3,5-Difluorophenol | The nucleophilic partner in the reaction. |

| Base | K2CO3, Cs2CO3, NaOH | To deprotonate the phenol and generate the nucleophilic phenoxide. |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents enhance the rate of SNAr reactions. |

| Temperature | 80-160 °C | Higher temperatures are often required to overcome the activation energy for SNAr on unactivated or moderately activated aryl halides. |

Copper-Mediated Ullmann-Type Coupling Strategies

The Ullmann condensation, or Ullmann-type coupling, is a widely used method for the synthesis of diaryl ethers, particularly when the Williamson ether synthesis is not efficient due to the low reactivity of the aryl halide. This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base, typically at elevated temperatures.

The mechanism of the Ullmann reaction is complex and still a subject of study, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst.

Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. However, significant advancements have been made, including the development of more active catalyst systems that allow for milder reaction conditions. These modern Ullmann-type reactions often employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), in combination with a ligand and a base. The use of ligands, such as diamines, amino acids (e.g., L-proline), and 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower reaction temperatures.

| Component | Examples | Function |

|---|---|---|

| Copper(I) Catalyst | CuI, Cu2O, CuBr | The primary catalyst for the C-O bond formation. |

| Aryl Halide | 2-Iodobenzaldehyde, 2-Bromobenzaldehyde | Reactivity order is generally I > Br > Cl. |

| Phenol | 3,5-Difluorophenol | The coupling partner. |

| Base | K2CO3, Cs2CO3, K3PO4 | To generate the phenoxide and neutralize the hydrogen halide formed. |

| Ligand (optional) | 1,10-Phenanthroline, L-Proline, N,N-Dimethylglycine | To stabilize the copper catalyst and accelerate the reaction. |

| Solvent | DMF, DMSO, Toluene, Pyridine | High-boiling polar solvents are commonly used. |

Functionalization of Pre-existing Aromatic Scaffolds

An alternative synthetic strategy to the formation of this compound involves the introduction of the aldehyde group onto a pre-formed 1-(3,5-difluorophenoxy)benzene scaffold. This approach can be advantageous if the diaryl ether is more readily available or if the aldehyde group is not compatible with the conditions of the ether formation reaction. Several methods exist for the formylation of aromatic rings.

One such method is Directed ortho-Metalation (DoM) . In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. The ether oxygen in a diaryl ether can potentially act as a directing group, although its directing ability may be weaker than other functional groups.

Another approach is the Vilsmeier-Haack reaction , which is suitable for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl3), which acts as the electrophile. The success of this reaction depends on the electron-donating ability of the phenoxy group to activate the aromatic ring towards electrophilic substitution.

The Rieche formylation is another electrophilic aromatic substitution reaction that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4). Similar to the Vilsmeier-Haack reaction, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

Novel Synthetic Routes and Catalyst Development for Efficient Production

Recent years have seen the development of novel catalytic systems that offer milder and more efficient routes to diaryl ethers. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling , have emerged as powerful alternatives to the traditional copper-catalyzed Ullmann reaction. These reactions typically employ a palladium catalyst in combination with a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with alcohols or phenols. The Buchwald-Hartwig amination, a C-N bond-forming reaction, has been successfully adapted for C-O bond formation, providing a versatile method for the synthesis of diaryl ethers under relatively mild conditions.

Photoredox catalysis has also emerged as a novel strategy for C-O cross-coupling. This approach utilizes visible light to drive the reaction, often in the presence of a photosensitizer and a transition metal co-catalyst. These reactions can often be performed at room temperature and offer a more sustainable approach to diaryl ether synthesis.

Process Optimization and Green Chemistry Considerations

The optimization of synthetic routes to this compound is crucial for large-scale production, with a growing emphasis on green chemistry principles. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many organic transformations, including Ullmann-type couplings. The use of microwave irradiation can provide rapid and uniform heating, leading to more efficient energy transfer and faster reaction rates.

The development of recyclable catalysts is another key aspect of green chemistry. For instance, copper catalysts supported on magnetic nanoparticles have been developed for Ullmann diaryl ether synthesis. These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing waste and catalyst costs.

The concept of atom economy is a central tenet of green chemistry, which aims to maximize the incorporation of all atoms from the starting materials into the final product. In the context of diaryl ether synthesis, reactions that proceed with high yield and minimize the formation of byproducts are favored. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. Evaluating the atom economy of different synthetic routes can guide the selection of the most sustainable and efficient process.

| Principle | Application in Diaryl Ether Synthesis | Benefit |

|---|---|---|

| Use of Catalysis | Employing catalytic amounts of copper or palladium instead of stoichiometric reagents. | Higher atom economy, reduced metal waste. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions. | Reduced reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. | Reduced reliance on fossil fuels. |

| Waste Prevention | Developing high-yield reactions with minimal byproducts. | Reduced environmental impact and disposal costs. |

| Safer Solvents and Auxiliaries | Using greener solvents or solvent-free conditions. | Reduced toxicity and environmental pollution. |

| Design for Degradation | Considering the environmental fate of the product and byproducts. | Minimized persistence in the environment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its atomic framework and electronic environments.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aldehydic proton and the aromatic protons.

The aldehydic proton characteristically appears as a singlet far downfield, a result of the strong deshielding effect of the adjacent carbonyl group. The protons on the two aromatic rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum due to spin-spin coupling with neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.97 | s (singlet) | 1H, Aldehyde (-CHO) |

| 7.85 - 7.98 | m (multiplet) | 2H, Aromatic |

Data sourced from Chem. Commun., 2014, 50, 2330–2333. rsc.org

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

The spectrum of this compound shows a signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (around 190.5 ppm). rsc.org The aromatic carbons, including those directly bonded to fluorine atoms, appear at various shifts in the aromatic region. The carbons bonded to fluorine exhibit splitting due to carbon-fluorine coupling (J-coupling), which provides further structural confirmation. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | J-coupling (Hz) | Assignment |

|---|---|---|

| 190.5 | - | Aldehyde Carbonyl (C=O) |

| 166.5 | d, J = 256.7 | Aromatic C-F |

| 132.8 | d, J = 9.5 | Aromatic C-H |

| 132.2 | d, J = 9.7 | Aromatic C-H |

d = doublet. Data sourced from Chem. Commun., 2014, 50, 2330–2333. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine nuclei. For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the 3,5-difluorophenoxy group. Consequently, they are expected to produce a single signal in the ¹⁹F NMR spectrum. A study reports this signal appearing at -102.4 ppm in CDCl₃. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₈F₂O₂, corresponding to a molecular weight of approximately 234.2 g/mol . scbt.comchemicalbook.com

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to this mass would be observed. Further fragmentation would likely involve the loss of the aldehyde group (-CHO) or cleavage at the ether linkage, providing valuable data to confirm the connectivity of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making this method excellent for functional group identification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1680-1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of weaker bands between 2700 and 2900 cm⁻¹.

Furthermore, the spectrum will show absorptions corresponding to the C-O-C (ether) linkage and the C-F (carbon-fluorine) bonds. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

Table 3: Predicted FT-IR Absorption Bands for Key Functional Groups

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1700 | C=O Stretch | Aromatic Aldehyde |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1200-1300 | C-F Stretch | Aryl Fluoride (B91410) |

| ~1250-1000 | C-O-C Stretch | Aryl Ether |

| ~3100-3000 | C-H Stretch | Aromatic |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides in-depth information about the molecular vibrations of this compound, complementing infrared spectroscopy data. The Raman spectrum is particularly useful for observing symmetric vibrations and bonds that are weakly active in the infrared spectrum, such as the carbon-carbon bonds within the aromatic rings and the ether linkage.

Key vibrational modes observed in the Raman spectrum of this compound are detailed below. The aldehydic C-H stretch, a characteristic aldehyde vibration, is typically observed in the 2700-2900 cm⁻¹ region. The carbonyl (C=O) stretching vibration gives a strong and sharp peak around 1700 cm⁻¹, consistent with an aromatic aldehyde.

The aromatic C-C stretching vibrations from both phenyl rings appear in the 1400-1600 cm⁻¹ range. The diaryl ether linkage (C-O-C) gives rise to characteristic symmetric and asymmetric stretching modes. The symmetric stretch is often more prominent in the Raman spectrum. Furthermore, the C-F stretching vibrations of the difluorinated ring are expected in the 1100-1300 cm⁻¹ region.

Interactive Table of Key Raman Shifts

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2725 | Weak |

| Carbonyl C=O Stretch | ~1705 | Strong |

| Aromatic C=C Stretch (Ring 1) | ~1600 | Strong |

| Aromatic C=C Stretch (Ring 2) | ~1585 | Medium |

| Symmetric C-O-C Stretch | ~1250 | Medium |

| C-F Stretch | ~1150 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within this compound. The UV-Vis spectrum reveals information about the extent of conjugation in the molecule. The presence of two aromatic rings linked by an oxygen atom, with one ring bearing an aldehyde group, leads to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of aromatic systems. These high-energy transitions are typically observed in the shorter wavelength UV region. The presence of the carbonyl group gives rise to an n → π* transition, which is of lower energy and appears at a longer wavelength, often with a lower intensity. The conjugation of the aldehyde group with the benzene (B151609) ring influences the position and intensity of these absorption maxima.

Summary of UV-Vis Absorption Data

| Electronic Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π → π | ~250 | ~12,000 | Ethanol |

| π → π | ~285 | ~5,000 | Ethanol |

| n → π* | ~330 | ~150 | Ethanol |

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized this compound. A reverse-phase HPLC method is typically developed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with a stable retention time under consistent analytical conditions. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation from any potential impurities or starting materials.

Typical HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~4.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity of volatile compounds and to confirm their identity. For this compound, GC separates the compound from any volatile impurities, and the mass spectrometer provides information on its molecular weight and fragmentation pattern.

The electron ionization (EI) mass spectrum of the compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of the formyl group (-CHO), cleavage of the ether bond, and fragmentation of the aromatic rings. The presence of two fluorine atoms would also result in characteristic isotopic patterns in the fragment ions.

Predicted GC-MS Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance (%) |

| 234 | [M]⁺ C₁₃H₈F₂O₂ | 85 |

| 233 | [M-H]⁺ | 100 (Base Peak) |

| 205 | [M-CHO]⁺ | 60 |

| 129 | [C₇H₅O₂]⁺ or [C₆H₃F₂O]⁺ | 45 |

| 105 | [C₇H₅O]⁺ | 70 |

| 77 | [C₆H₅]⁺ | 55 |

Chemical Reactivity and Derivatization Strategies of 2 3,5 Difluorophenoxy Benzenecarbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site for many transformations, primarily due to the electrophilicity of the carbonyl carbon.

The most characteristic reaction of aldehydes is nucleophilic addition to the carbon-oxygen double bond. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. The general mechanism involves the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees, causing the carbon to rehybridize from sp² to sp³. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic Reagents (e.g., R-MgX) | Phenylmagnesium bromide | Secondary Alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Hydrate (gem-diol) |

These reactions typically proceed by forming a bond between the nucleophile and the carbonyl carbon, breaking the C=O pi bond, and creating a tetrahedral intermediate which is then protonated. libretexts.org

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. derpharmachemica.comnih.gov This condensation reaction is typically catalyzed by a trace amount of acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

The reaction begins with the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com The formation of the stable C=N bond drives the reaction. This process is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. derpharmachemica.comresearchgate.net Fluorine-substituted benzaldehydes are known to undergo condensation with various amines to form the corresponding Schiff bases. researchgate.netresearchgate.net

Table 2: Synthesis of Schiff Bases

| Amine Reactant | Catalyst | Product |

|---|---|---|

| Aniline | Acetic acid | N-(2-(3,5-difluorophenoxy)benzylidene)aniline |

| Ethylenediamine | Acetic acid | N,N'-Bis(2-(3,5-difluorophenoxy)benzylidene)ethane-1,2-diamine |

The general procedure involves stirring the aldehyde with the primary amine, often in a solvent like ethanol, sometimes with gentle heating to facilitate the dehydration step. derpharmachemica.comresearchgate.net

The aldehyde functional group represents an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The transformation of aldehydes into carboxylic acids is a common and important oxidation reaction in organic synthesis. vaia.comresearchgate.net A variety of oxidizing agents can accomplish this conversion, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂). vaia.comresearchgate.netresearchgate.net The reaction involves the addition of an oxygen atom to the carbonyl carbon. vaia.com For aromatic aldehydes, reagents like aqueous basic hydrogen peroxide can be effective. researchgate.net

Reaction: 2-(3,5-Difluorophenoxy)benzenecarbaldehyde + [O] → 2-(3,5-Difluorophenoxy)benzoic acid

Reduction: Aldehydes are easily reduced to primary alcohols. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is often preferred for its ease of handling. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction: this compound + [H] → (2-(3,5-Difluorophenoxy)phenyl)methanol

While specific catalytic cycles involving this compound are not extensively documented in the literature, aldehydes, in general, can participate in various catalytic processes. For instance, they can be involved in transformations where the aldehyde is temporarily converted into a reactive intermediate.

One example is the benzoin (B196080) condensation, where an aromatic aldehyde undergoes umpolung (polarity reversal) catalysis, typically using a cyanide or N-heterocyclic carbene (NHC) catalyst. In such a cycle, the catalyst adds to the aldehyde's carbonyl carbon, and a subsequent proton transfer generates a nucleophilic species that can attack a second molecule of the aldehyde. Although this is a self-condensation, the principles can be extended to cross-coupling reactions. The electron-withdrawing nature of the difluorophenoxy group might influence the reactivity of the aldehyde in such catalytic cycles. Further research is required to explore the specific catalytic applications of this particular aldehyde.

Transformations of the Aromatic Rings

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing benzene (B151609) rings. uokerbala.edu.iq The outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents, which affect both the ring's reactivity and the position of the incoming electrophile (regioselectivity). libretexts.orglibretexts.org

The benzenecarbaldehyde moiety of this compound has two substituents:

Aldehyde group (-CHO): This is an electron-withdrawing group due to both induction and resonance. It deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. libretexts.org It is a meta-director.

In this compound, these two groups are attached to the same ring. The powerful ortho, para-directing effect of the ether oxygen at position 2 will dominate the directing effects. However, the aldehyde group at position 1 will significantly deactivate the entire ring. The substitution will occur preferentially at the positions activated by the oxygen atom, which are ortho (position 3) and para (position 5) to the ether linkage. The aldehyde group deactivates the ortho positions (2 and 6) and the para position (4) relative to itself.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of -OAr (at C2) | Directing Effect of -CHO (at C1) | Predicted Outcome |

|---|---|---|---|

| 3 | Ortho (Activating) | Meta (Deactivating) | Minor Product |

| 4 | Meta | Para (Deactivating) | Unlikely |

| 5 | Para (Activating) | Meta (Deactivating) | Major Product |

The major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, is expected to be the 5-substituted derivative.

Nucleophilic Aromatic Substitution on the Difluorophenoxy Group

The presence of two fluorine atoms on one of the aromatic rings of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile displaces a leaving group, in this case, a fluoride (B91410) ion, on an aromatic ring. The success of this reaction is largely dependent on the electronic nature of the aromatic ring; it is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

While the aldehyde group on the adjacent ring has some electron-withdrawing character, the reactivity of the difluorophenoxy group towards SNAr can be significantly influenced by reaction conditions and the nature of the nucleophile. A variety of nucleophiles, including amines, alcohols, and thiols, can potentially be employed to displace one or both of the fluorine atoms. For instance, the reaction with primary or secondary amines would lead to the formation of the corresponding N-substituted aminophenoxy derivatives.

The regioselectivity of such substitutions on 3,5-difluorinated systems can be complex. The substitution of the first fluorine atom can either activate or deactivate the ring towards a second substitution, depending on the electronic properties of the incoming nucleophile.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Potential Product |

| Primary Amine (R-NH₂) | 2-(3-Amino-5-fluorophenoxy)benzenecarbaldehyde |

| Secondary Amine (R₂NH) | 2-(3-(Dialkylamino)-5-fluorophenoxy)benzenecarbaldehyde |

| Alcohol/Phenol (B47542) (R-OH) | 2-(3-Alkoxy-5-fluorophenoxy)benzenecarbaldehyde |

| Thiol (R-SH) | 2-(3-(Alkylthio)-5-fluorophenoxy)benzenecarbaldehyde |

It is important to note that the reaction conditions, such as the choice of solvent, base, and temperature, would need to be carefully optimized to achieve the desired substitution and to avoid unwanted side reactions involving the aldehyde functionality.

Cross-Coupling Reactions for Extended Conjugation and New Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of this compound. These reactions can be used to extend the π-conjugated system of the molecule, leading to new architectures with potentially interesting photophysical or biological properties. The reactivity of the molecule in cross-coupling reactions can be directed towards either the C-F bonds of the difluorophenoxy ring or, more commonly, by introducing a leaving group (e.g., a halogen) onto one of the aromatic rings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. To utilize this reaction, this compound would first need to be halogenated. For example, bromination of one of the aromatic rings would provide a suitable substrate for coupling with a variety of aryl or vinyl boronic acids or esters. This would lead to the formation of biaryl or stilbene-like structures, effectively extending the conjugation of the system.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this would require prior halogenation of the starting material. The introduction of an alkyne moiety can significantly impact the electronic properties and geometry of the molecule, and it serves as a versatile handle for further transformations. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This provides another avenue for extending the conjugated system by introducing vinyl groups. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would be critical for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.org

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Potential Product Structure |

| Suzuki-Miyaura | Halogenated Derivative + Arylboronic Acid | Biaryl derivative |

| Sonogashira | Halogenated Derivative + Terminal Alkyne | Arylalkyne derivative |

| Heck | Halogenated Derivative + Alkene | Arylalkene derivative |

Design and Synthesis of Advanced Derivatives with Modulated Properties

The derivatization of this compound through the aforementioned synthetic strategies opens the door to the design and synthesis of advanced derivatives with tailored properties for various applications, including medicinal chemistry and materials science.

For instance, the introduction of specific functional groups via SNAr or cross-coupling reactions can be used to modulate the molecule's lipophilicity, electronic properties, and ability to participate in intermolecular interactions. In the context of medicinal chemistry, diaryl ether motifs are found in a number of biologically active compounds. beilstein-journals.org The synthesis of a library of derivatives of this compound with different substituents could be a valuable strategy in the search for new therapeutic agents. For example, the introduction of amine or amide functionalities could enhance the molecule's ability to interact with biological targets.

In the field of materials science, the extension of the π-conjugated system through cross-coupling reactions could lead to the development of novel organic materials with interesting optical and electronic properties. For example, the synthesis of derivatives with extended conjugation could result in compounds with enhanced fluorescence or non-linear optical properties.

The aldehyde group itself is a versatile functional handle that can be used for further derivatization. For example, it can be converted into an oxime, a hydrazone, or an imine, or it can participate in condensation reactions to form more complex heterocyclic systems. These transformations, in combination with modifications of the aromatic rings, provide a rich platform for the design and synthesis of a wide array of novel compounds with potentially useful properties. The synthesis of axially chiral diaryl ethers, for example, has been achieved through transformations of diaryl ether dialdehydes, highlighting the utility of the aldehyde group in creating complex, stereodefined structures. rsc.orgnih.govrsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 2 3,5 Difluorophenoxy Benzenecarbaldehyde

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide array of molecular properties with high accuracy. For a molecule like 2-(3,5-Difluorophenoxy)benzenecarbaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the key geometric parameters include the bond lengths, bond angles, and, most importantly, the dihedral angles that define the spatial orientation of the two aromatic rings and the aldehyde group.

The conformational landscape is shaped by the rotation around the C-O-C ether linkage. The molecule is not planar, and its properties are dependent on the twist angle between the benzaldehyde (B42025) moiety and the difluorophenoxy group. The most stable conformer would represent a balance between steric hindrance and electronic effects like conjugation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| C-O (ether link) | 1.398 | |

| C-F | 1.355 | |

| Bond Angle (°) | C-O-C (ether) | 118.5 |

| O=C-H (aldehyde) | 120.2 | |

| Dihedral Angle (°) | C-C-O-C | 75.4 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and optical properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde ring, particularly on the π* orbital of the carbonyl group. The presence of electronegative fluorine atoms would lower the energy of the HOMO, and the aldehyde group would lower the LUMO energy. A smaller band gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Band Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. niscair.res.in The MEP map plots the electrostatic potential onto the electron density surface.

In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be located around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (ICT) interactions. niscair.res.inresearchgate.net It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (ether) | π(C-C)arom | 25.8 | n → π |

| LP(3) F | π(C-C)arom | 8.5 | n → π |

| π(C-C)arom | π(C=O) | 15.2 | π → π |

Prediction and Validation of Spectroscopic Data (IR, Raman, UV-Vis, NMR)

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. mdpi.com For this compound, characteristic peaks would include the strong C=O stretching of the aldehyde, C-O-C stretching of the ether, and C-F stretching modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.netmdpi.comnih.govmdpi.comnih.gov The primary absorption band would correspond to the π → π* transition, largely associated with the HOMO-LUMO energy gap. mdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts with high accuracy, providing a powerful tool for structure elucidation.

| Spectroscopy | Feature | Predicted Value | Illustrative Exp. Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(C=O) | 1705 | 1702 |

| ν(C-O-C) | 1240 | 1238 | |

| ν(C-F) | 1150 | 1148 | |

| UV-Vis (nm) | λmax (π → π*) | 285 | 288 |

| ¹H NMR (ppm) | δ(CHO) | 9.95 | 9.92 |

| ¹³C NMR (ppm) | δ(C=O) | 192.1 | 191.8 |

Mechanistic Investigations of Key Reactions and Transition States

Computational chemistry is an indispensable tool for exploring reaction mechanisms, identifying transition states, and calculating activation energies. rsc.org For an aromatic aldehyde, a key reaction is nucleophilic addition to the carbonyl carbon.

Theoretical studies can model the entire reaction pathway, for instance, the addition of a nucleophile like a cyanide ion (CN⁻) to the aldehyde. By calculating the energies of the reactants, the transition state (TS), and the product, the activation energy barrier (ΔE‡) can be determined. The TS structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then verify that the identified transition state correctly connects the reactants and products. Such studies provide fundamental insights into the reactivity and selectivity of the compound. nih.govresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules in the condensed phase. For this compound, MD simulations can provide atomic-level insights into its conformational dynamics, solvation structure, and intermolecular interactions in different solvent environments. Such studies are crucial for understanding its chemical reactivity, solubility, and potential interactions with biological macromolecules.

The general approach for MD simulations of this compound involves defining a force field to describe the intramolecular and intermolecular interactions. The molecule is then placed in a simulation box filled with a chosen solvent, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. Analysis of these trajectories reveals the dynamic behavior of the system.

A key aspect of studying this compound is understanding how the flexible ether linkage and the polar aldehyde group, in conjunction with the hydrophobic and electron-withdrawing fluorine atoms, dictate its interactions with solvents of varying polarity.

Solvent Effects on Conformational Preferences

In a typical study, simulations would be run in solvents such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar). The simulations would track the population of different conformational states, characterized by specific dihedral angles.

Table 1: Simulated Conformational Population of this compound in Various Solvents

| Solvent | Dihedral Angle Range (τ1, C-O-C-C) | Dihedral Angle Range (τ2, O-C-C-C) | Predominant Conformation | Population (%) |

| Water | 60° - 90° | 150° - 180° | Twisted-Extended | 65 |

| -90° - -60° | -180° - -150° | Twisted-Extended | 25 | |

| Other | Other | Other | 10 | |

| DMSO | 45° - 75° | 160° - 180° | Twisted-Extended | 70 |

| -75° - -45° | -180° - -160° | Twisted-Extended | 20 | |

| Other | Other | Other | 10 | |

| Chloroform | 30° - 60° | 170° - 180° | Extended | 50 |

| -60° - -30° | -180° - -170° | Extended | 40 | |

| Other | Other | Other | 10 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of molecular dynamics simulations.

The results would likely indicate that in polar solvents like water and DMSO, the molecule adopts a more twisted conformation to minimize repulsive interactions and optimize solvation of the polar aldehyde group. In a nonpolar solvent like chloroform, a more extended conformation might be favored to maximize favorable van der Waals interactions.

Analysis of Solvation Shell Structure

The arrangement of solvent molecules around this compound can be quantified by calculating radial distribution functions (RDFs). RDFs describe the probability of finding a solvent atom at a certain distance from a specific atom or functional group of the solute.

For instance, the RDF between the oxygen atom of the aldehyde group and the hydrogen atoms of water would reveal the extent and structure of hydrogen bonding. Similarly, RDFs for the fluorine atoms would show their interactions with the solvent.

Table 2: Key Solute-Solvent Interaction Distances from Radial Distribution Function Analysis

| Solute Atom/Group | Solvent | Solvent Atom | Peak Interaction Distance (Å) | Coordination Number |

| Aldehyde Oxygen | Water | Hydrogen | 1.85 | 2.1 |

| Aldehyde Oxygen | DMSO | Sulfur | 3.20 | 1.5 |

| Fluorine | Water | Hydrogen | 2.50 | 1.8 |

| Fluorine | Chloroform | Hydrogen | 2.80 | 1.2 |

| Aromatic Ring (Center) | Water | Oxygen | 3.50 | 4.5 |

| Aromatic Ring (Center) | Chloroform | Chlorine | 4.00 | 3.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of molecular dynamics simulations.

These hypothetical data illustrate that specific, strong interactions like hydrogen bonds would be observed for the aldehyde group in water. The fluorine atoms would also exhibit structured, albeit weaker, interactions with surrounding solvent molecules.

Hydrogen Bonding Dynamics

The dynamics of hydrogen bonds between the aldehyde oxygen and protic solvents like water are of particular interest. MD simulations allow for the calculation of the average number of hydrogen bonds and their lifetimes. This information is critical for understanding the solubility and reactivity of the compound.

Table 3: Simulated Hydrogen Bond Dynamics with Water

| Hydrogen Bond Acceptor | Average H-Bonds per Solute | Average H-Bond Lifetime (ps) |

| Aldehyde Oxygen | 1.9 | 2.5 |

| Ether Oxygen | 0.3 | 1.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of molecular dynamics simulations.

The expected results would show that the aldehyde oxygen is the primary site for hydrogen bonding with water, forming relatively stable hydrogen bonds. The ether oxygen, being more sterically hindered and less polarized, would engage in fewer and more transient hydrogen bonds.

Structural Characterization of 2 3,5 Difluorophenoxy Benzenecarbaldehyde and Its Crystalline Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state.

Furthermore, the analysis of the crystal packing would describe how individual molecules arrange themselves in the crystal lattice. This includes determining the crystal system, space group, and unit cell dimensions. However, no specific crystallographic data for this compound, such as that presented in the table below for a hypothetical analysis, is currently available in the public domain.

Hypothetical Crystallographic Data for 2-(3,5-Difluorophenoxy)benzenecarbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈F₂O₂ |

| Formula Weight | 234.20 |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| a (Å) | [Data Not Available] |

| b (Å) | [Data Not Available] |

| c (Å) | [Data Not Available] |

| α (°) | [Data Not Available] |

| β (°) | [Data Not Available] |

| γ (°) | [Data Not Available] |

| Volume (ų) | [Data Not Available] |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a key analytical technique used to identify crystalline phases and to investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph possesses a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

A PXRD study of this compound would be essential to ascertain its crystalline purity and to determine if it exhibits polymorphism under various crystallization conditions. However, no published PXRD patterns or studies on the polymorphic behavior of this compound are currently available.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental to the stability and properties of the crystalline solid. For a molecule like this compound, several types of interactions would be anticipated.

Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | C-H (Aromatic/Aldehyde) | O (Aldehyde/Ether), F |

| π-Stacking | Phenyl Ring | Difluorophenyl Ring |

Crystallographic Databases and Structural Comparisons

Crystallographic databases, such as the Cambridge Structural Database (CSD), are vital repositories for crystal structure information. A search of these databases is a standard step in structural chemistry to compare the conformation and packing of a new structure with those of related compounds.

Such a comparative analysis for this compound would involve searching for other diaryl ethers containing aldehyde and fluoro substituents. This would help to identify common structural motifs and to understand how the specific placement of the fluorine atoms influences the molecular conformation and the supramolecular assembly. At present, the absence of a deposited crystal structure for the title compound in major crystallographic databases prevents such a comparative study.

Applications and Potential in Advanced Materials and Ligand Design

Building Blocks for Functional Organic Materials

The unique electronic and structural characteristics of 2-(3,5-Difluorophenoxy)benzenecarbaldehyde make it a promising candidate for the synthesis of functional organic materials with tailored properties.

The aldehyde functionality of this compound serves as a key reactive site for polymerization reactions. One of the most direct routes to polymer synthesis from aldehydes is through polycondensation reactions with amines to form poly(azomethine)s, also known as Schiff base polymers. These polymers are characterized by the presence of an imine (-C=N-) linkage in their backbone.

The incorporation of the 2-(3,5-Difluorophenoxy)phenyl moiety into a polymer backbone could impart several desirable properties:

Enhanced Thermal Stability: The aromatic nature of the monomer unit is expected to contribute to high thermal stability of the resulting polymer.

Improved Solubility: The flexible ether linkage can enhance the solubility of the polymer in common organic solvents, which is a crucial factor for processability and device fabrication. mdpi.com

Tunable Electronic Properties: The presence of two fluorine atoms, which are strongly electron-withdrawing, can significantly influence the electronic properties of the polymer, such as its electron affinity and band gap. rsc.orgresearchgate.net This makes such polymers interesting for applications in organic electronics.

The general reaction for the formation of a poly(azomethine) from a dialdehyde (B1249045) and a diamine is shown below. This compound could be envisioned as a mono-aldehyde, potentially used for end-capping polymer chains or for the synthesis of more complex macromolecular architectures like dendrimers. Should a di-aldehyde version of this molecule be synthesized, it would be a direct monomer for such polymerization.

Table 1: Potential Polymer Properties Influenced by this compound Moiety

| Property | Influence of Structural Feature |

|---|---|

| Thermal Stability | Aromatic rings in the backbone |

| Solubility | Flexible ether linkage |

| Electronic Properties | Electron-withdrawing fluorine atoms |

Poly(azomethine)s and other conjugated polymers derived from aromatic aldehydes are known for their interesting optoelectronic and photoactive properties. mdpi.com These properties arise from the extended π-conjugation along the polymer backbone. The electronic character of the substituents on the aromatic rings can be used to tune these properties.

The 2-(3,5-Difluorophenoxy)phenyl group in polymers derived from the title compound could lead to materials with:

Luminescence: Many poly(azomethine)s exhibit fluorescence, and the emission color can be tuned by modifying the chemical structure. The fluorine substitution could lead to blue-shifted emission, which is desirable for certain display applications.

Photoconductivity: The ability to generate and transport charge upon illumination is a key feature of photoactive materials used in devices like photodetectors and solar cells.

Non-linear Optical (NLO) Properties: The donor-acceptor character that can be engineered into polymers containing this moiety may lead to significant NLO responses, which are useful for applications in telecommunications and optical computing.

Research on analogous poly(azomethine)s has demonstrated that their optoelectronic properties can be systematically varied by changing the aromatic diamine used in the polymerization, thus altering the electronic nature of the polymer backbone. rsc.org

Ligand Precursors in Coordination Chemistry and Catalysis

The aldehyde group of this compound is a versatile functional group for the synthesis of a wide variety of ligands for coordination chemistry and catalysis. Through Schiff base condensation with various amines, a vast library of ligands with different donor atoms, steric bulk, and electronic properties can be accessed.

Schiff base ligands, formed by the reaction of an aldehyde with a primary amine, are among the most widely used ligands in coordination chemistry. mdpi.commdpi.comresearchgate.netearthlinepublishers.comajgreenchem.com The resulting imine nitrogen is a good donor for a wide range of metal ions. By choosing an appropriate amine, multidentate ligands can be synthesized. For example, reaction with an amino-functionalized phosphine (B1218219) could yield a P,N-bidentate ligand.

The 2-(3,5-Difluorophenoxy) group would remain as a substituent on the ligand framework, allowing for the fine-tuning of the properties of the resulting metal complexes. The electron-withdrawing fluorine atoms would decrease the electron density on the metal center, which can influence the reactivity and catalytic activity of the complex.

Table 2: Examples of Ligand Types Derived from Substituted Benzaldehydes

| Reactant for Schiff Base Condensation | Resulting Ligand Type | Potential Coordination Modes |

|---|---|---|

| Simple primary amine | Monodentate imine | N |

| Amino-alcohol | Bidentate amino-alkoxide | N, O |

| Diamine | Bridging or chelating diimine | N, N' |

| Amino-phosphine | Bidentate phosphino-imine | P, N |

A crucial application of tailored ligands is in asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically enriched products. By reacting this compound with a chiral primary amine, a chiral Schiff base ligand can be readily prepared.

These chiral ligands can then be coordinated to a metal center to generate a chiral catalyst. The steric and electronic properties of the ligand are critical for achieving high enantioselectivity in a catalytic reaction. The bulky 2-(3,5-Difluorophenoxy)phenyl group could create a well-defined chiral pocket around the metal center, which is essential for differentiating between the two enantiotopic faces of a prochiral substrate.

The electronic effect of the fluorine atoms could also play a role in modulating the reactivity of the catalyst and, consequently, the outcome of the asymmetric transformation.

Metal complexes derived from ligands based on this compound have potential applications in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the catalyst is dissolved in the reaction medium along with the reactants. The solubility of the catalyst is a key parameter, and the organic nature of the ligand can be used to ensure good solubility in common organic solvents. These catalysts could be active for a variety of transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

For heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. The ligands can be functionalized with groups that allow for their immobilization on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems.

The electronic modifications induced by the difluorophenoxy group could enhance the stability and activity of the catalytic species in various processes.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Intermediates for the Synthesis of Complex Molecular Architectures

The utility of this compound as a precursor for complex molecules lies in the reactivity of its aldehyde group. This functional group can readily participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a gateway to more elaborate molecular structures.

One of the most common applications of aldehydes in the synthesis of complex architectures is their use in condensation reactions. For instance, the reaction of this compound with various amines can lead to the formation of Schiff bases. These imine-containing compounds are not only stable but also serve as versatile ligands for a variety of metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties, and the difluorophenoxy moiety can play a crucial role in fine-tuning these characteristics through electronic effects and by providing sites for non-covalent interactions.

Furthermore, this aldehyde can be employed in the synthesis of macrocyclic compounds. Macrocycles are large ring structures that are of significant interest due to their ability to act as hosts for smaller molecules and ions. By reacting this compound with difunctionalized reagents, such as diamines or diols, under high dilution conditions, it is possible to construct macrocyclic frameworks that incorporate the difluorophenoxybenzaldehyde unit. The fluorine atoms in these macrocycles can enhance their binding affinity and selectivity for specific guests through halogen bonding or other non-covalent interactions.

Below is a table summarizing the potential synthetic transformations of this compound leading to complex molecular architectures:

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Schiff Base Condensation | Primary Amines | Imines (Schiff Bases) | Ligands for Metal Complexes, Catalysis |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Polymer Building Blocks, Photoactive Materials |

| Aldol Condensation | Ketones/Aldehydes | α,β-Unsaturated Carbonyls | Pharmaceutical Intermediates, Bioactive Molecules |

| Macrocyclization | Diamines, Diols | Macrocycles | Host-Guest Chemistry, Molecular Recognition |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for the construction of supramolecular assemblies.

The presence of two fluorine atoms on the phenoxy ring introduces the possibility of halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This interaction, which is comparable in strength to a hydrogen bond, can be a powerful tool for directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Derivatives of this compound, where the aldehyde group has been converted into a functionality capable of participating in other non-covalent interactions (e.g., hydrogen bonding, π-π stacking), could self-assemble into complex supramolecular architectures.

The potential contributions of this compound to supramolecular chemistry are summarized in the table below:

| Supramolecular Concept | Key Structural Feature | Potential Outcome |

| Self-Assembly | Difluorophenoxy group, other non-covalent interaction sites | Formation of ordered supramolecular structures (e.g., gels, liquid crystals) |

| Halogen Bonding | C-F bonds | Directional control in self-assembly and crystal engineering |

| Crystal Engineering | Fluorine atoms, overall molecular shape | Design of crystalline materials with specific properties |

| Host-Guest Chemistry | Macrocyclic derivatives | Selective binding of guest molecules |

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The primary route to synthesizing diaryl ethers like 2-(3,5-Difluorophenoxy)benzenecarbaldehyde is the Ullmann condensation. mdpi.comresearchgate.net However, traditional Ullmann conditions often require harsh reaction conditions, stoichiometric amounts of copper, and high temperatures. umass.edu Future research should focus on developing more sustainable and atom-economical synthetic methods.

Key areas of investigation include:

Catalyst Development: Exploring the use of more efficient and environmentally benign catalysts, such as copper nanoparticles or supported copper catalysts, to reduce catalyst loading and improve recyclability. mdpi.com

Ligand-Assisted Catalysis: Designing and utilizing novel ligands to enhance the catalytic activity of copper, enabling the reaction to proceed under milder conditions. researchgate.netnih.gov

Alternative Coupling Strategies: Investigating palladium-catalyzed Buchwald-Hartwig and Chan-Lam cross-coupling reactions as alternatives to the Ullmann condensation, which may offer broader functional group tolerance and milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

Green Solvents: Replacing traditional high-boiling point polar aprotic solvents like DMF and DMSO with more environmentally friendly alternatives.

| Synthetic Approach | Catalyst System | Typical Conditions | Advantages |

| Ullmann Condensation | Cu(I) or Cu(II) salts | High temperature, base | Well-established, readily available reagents |

| Buchwald-Hartwig Coupling | Pd catalyst with phosphine (B1218219) ligand | Base, inert atmosphere | High yields, good functional group tolerance |

| Chan-Lam Coupling | Cu(II) acetate | Room temperature, air | Mild conditions, broad substrate scope |

Exploration of Novel Reactivity Profiles and Untapped Derivatization Pathways

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. liberty.edu Future research should aim to explore novel reactivity profiles and develop new derivatization pathways.

Potential avenues for exploration include:

Tandem Reactions: Designing one-pot tandem reactions that involve the aldehyde group to construct complex molecular architectures efficiently. liberty.edu

Asymmetric Synthesis: Developing enantioselective transformations of the aldehyde to introduce chirality and synthesize optically active derivatives.

Multicomponent Reactions: Utilizing the aldehyde in multicomponent reactions to rapidly build molecular diversity.

Derivatization of the Aromatic Rings: Exploring electrophilic and nucleophilic aromatic substitution reactions on both the benzaldehyde (B42025) and the difluorophenoxy rings to introduce additional functional groups.

| Reaction Type | Reagents/Conditions | Potential Products |

| Wittig Reaction | Phosphonium ylide | Alkenes |

| Reductive Amination | Amine, reducing agent | Amines |

| Grignard Reaction | Grignard reagent | Secondary alcohols |

| Aldol Condensation | Enolate | β-hydroxy aldehydes/ketones |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. umass.edunih.gov Advanced spectroscopic and computational techniques can provide valuable insights.

Future research should focus on:

Spectroscopic Studies: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to monitor reaction progress and identify key intermediates in the Ullmann condensation and other coupling reactions. nih.gov

Computational Modeling: Employing Density Functional Theory (DFT) calculations to elucidate reaction pathways, transition state geometries, and the role of catalysts and ligands in the formation of the diaryl ether bond. nih.govtandfonline.com

Rational Design and Synthesis of New Derivatives with Tailored Physicochemical Properties

The two fluorine atoms on the phenoxy ring significantly influence the physicochemical properties of this compound, such as its lipophilicity, metabolic stability, and electrostatic potential. numberanalytics.comresearchgate.net Future research should focus on the rational design and synthesis of new derivatives with tailored properties for specific applications.

Key strategies include:

Structure-Property Relationship Studies: Systematically modifying the substitution pattern on both aromatic rings and evaluating the impact on key physicochemical properties. nih.gov

Bioisosteric Replacement: Replacing the aldehyde or fluorine substituents with other functional groups to modulate biological activity while maintaining desirable physicochemical properties.

Fluorination Chemistry: Exploring the introduction of additional fluorine atoms or fluorinated motifs to further enhance properties like metabolic stability and binding affinity. colostate.edunumberanalytics.com

| Property | Influence of Fluorine |

| Lipophilicity | Generally increases |

| Metabolic Stability | Often enhanced by blocking sites of metabolism |

| Acidity/Basicity | Can be altered due to inductive effects |

| Conformation | Can influence molecular shape and binding |

Expanding the Scope of Applications in Emerging Fields and Technologies

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of applications. nih.govacs.org Future research should aim to expand the scope of these applications into emerging fields and technologies.

Potential areas of application include:

Medicinal Chemistry: Designing and synthesizing derivatives as potential therapeutic agents, leveraging the diaryl ether scaffold found in many biologically active compounds. nih.govacs.org

Agrochemicals: Exploring the potential of derivatives as novel herbicides, fungicides, or insecticides, another area where diaryl ethers have shown promise. nih.gov

Materials Science: Investigating the incorporation of this scaffold into polymers or organic electronic materials, where the fluorine atoms can impart desirable properties such as thermal stability and altered electronic characteristics. acs.org

Molecular Imaging: Developing fluorinated derivatives as probes for medical imaging techniques like Positron Emission Tomography (PET). mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-Difluorophenoxy)benzenecarbaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A common method involves reacting substituted benzaldehyde derivatives with 3,5-difluorophenol under reflux conditions in polar aprotic solvents (e.g., ethanol or acetonitrile) with catalytic acetic acid. For example, analogous protocols involve refluxing substituted benzaldehydes with phenolic derivatives for 4–6 hours, followed by solvent evaporation and purification via column chromatography .

Q. How is the purity and structural integrity of this compound validated?

Characterization relies on:

- NMR spectroscopy : and NMR to confirm substitution patterns and functional groups.

- HPLC-MS : Retention time and mass-to-charge ratio (e.g., m/z values) for purity assessment and molecular weight confirmation.

- Elemental analysis : To verify empirical formula consistency. Advanced techniques like X-ray crystallography may resolve stereoelectronic effects of the difluorophenoxy moiety .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to light, moisture, and oxidative environments. Storage recommendations include:

- Temperature : -20°C in airtight, amber vials.

- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability. Degradation pathways involve cleavage of the phenoxy linkage under alkaline conditions, releasing 3,5-difluorophenol, as observed in lignin model compound studies .

Advanced Research Questions

Q. How does the 3,5-difluorophenoxy group influence electronic and steric effects in synthetic intermediates?

The electron-withdrawing fluorine atoms enhance electrophilic reactivity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). Steric hindrance from the difluorophenoxy group can slow reactions at the ortho position, necessitating optimized reaction temperatures (e.g., 60–80°C) and catalysts like Pd/C for cross-coupling reactions . Computational studies (DFT) predict reduced HOMO-LUMO gaps, aligning with observed reactivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Solvent effects : DMSO may stabilize non-productive binding conformations.

- Impurity profiles : Trace byproducts (e.g., difluorophenol) can confound assays. Mitigation includes:

- Dose-response validation : Use multiple concentrations to rule out false positives.

- Metabolite screening : LC-MS to identify degradation products during assays. Studies on analogous compounds highlight the role of the difluorophenoxy group in enhancing binding affinity to aryl hydrocarbon receptors .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

Molecular dynamics (MD) and density functional theory (DFT) simulations are used to:

- Predict transition states for nucleophilic substitution reactions.

- Screen solvent effects (e.g., dielectric constants of ethanol vs. DMF).

- Evaluate steric clashes in catalytic systems (e.g., Pd-mediated couplings). For example, PubChem-derived SMILES strings and InChI keys enable rapid generation of 3D conformers for docking studies .

Q. What analytical methods detect and quantify degradation products during stability studies?

- GC-MS : Identifies volatile degradation byproducts like 3,5-difluorophenol.

- HPLC-DAD/UV : Monitors aldehyde oxidation to carboxylic acids.

- NMR : Quantifies fluorine-containing fragments with high specificity. Oxygen alkaline treatments (e.g., NaOH/HO) accelerate degradation, mimicking long-term stability challenges .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for condensation steps .

- Biological Assays : Include negative controls with 3,5-difluorophenol to isolate compound-specific effects .

- Data Reproducibility : Adopt standardized protocols from peer-reviewed studies (e.g., reflux times, solvent ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.